Ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chromene and indole moieties in its structure makes it a unique and valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multi-component reactions. One common method is the eutectogels-catalyzed one-pot multi-component reaction, which provides access to pyridine and chromene derivatives . This method is advantageous as it avoids the use of toxic solvents and can be categorized as a green method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and multi-component reactions are likely to be employed to ensure efficient and environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties and potential use in drug development.
Industry: The compound’s applications in green chemistry and environmentally friendly synthesis methods make it relevant for industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate can be compared with other similar compounds, such as:
- 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives
- 2-amino-4H-benzopyran derivatives
- 2-aminothiazole-based compounds
These compounds share structural similarities and may exhibit similar biological activities. the unique combination of chromene and indole moieties in ethyl 2-amino-7-(4-fluorophenyl)-1’-methyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate sets it apart and contributes to its distinct properties and applications.
Properties
Molecular Formula |
C26H23FN2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 2-amino-7-(4-fluorophenyl)-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C26H23FN2O5/c1-3-33-24(31)22-23(28)34-20-13-15(14-8-10-16(27)11-9-14)12-19(30)21(20)26(22)17-6-4-5-7-18(17)29(2)25(26)32/h4-11,15H,3,12-13,28H2,1-2H3 |
InChI Key |
RKSGSMOIODRBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)C)C(=O)CC(C2)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
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